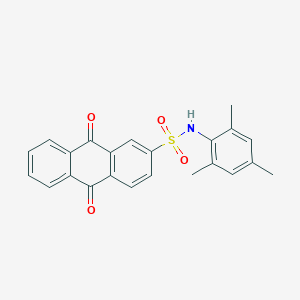

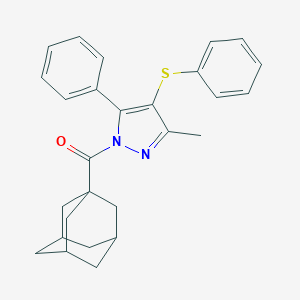

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is a chemical compound with the molecular formula C23H19NO4S . It is known for its potential suitability for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of “this compound” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an average mass of 405.466 Da and a mono-isotopic mass of 405.103485 Da .Chemical Reactions Analysis

This compound is known for its possession of an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of anthracene derivatives, including N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide analogs, have been thoroughly investigated. For instance, the synthesis of 9-mesityl-9,10-dihydro-9-boraanthracene derivatives has been described, showcasing methods to achieve various substitutions at the C-10 position, highlighting the absence of intramolecular coordination in oxygen-containing substituents (R. Van Veen & Friedrich Bickelhaupt, 1974). Furthermore, studies on the equilibrium CH-acidity in cyclohexylamine with aromatic 9-mesityl-9-boraanthracene anions offer insights into the aromatic stabilization and CH-acidities of these compounds (R. V. Veen & F. Bickelhaupt, 1974).

Photocatalytic Applications

The photocatalytic oxygenation of anthracenes and olefins using 9-mesityl-10-methylacridinium ions as effective electron-transfer photocatalysts has been explored. This process demonstrates the formation of oxygenation products through visible light irradiation in an O2-saturated solution, showcasing the potential for photocatalytic applications in organic synthesis (Hiroaki Kotani, K. Ohkubo, & S. Fukuzumi, 2004).

Electrochemical Properties

Research on the electrochemical characteristics of anthraquinone derivatives, including studies on charge-transfer rates in polyelectrolyte films incorporating redox molecules, sheds light on their potential applications in energy storage and conversion. The study investigates the diffusion coefficients and charge-transport processes, providing foundational knowledge for developing advanced materials in redox flow batteries and other electrochemical devices (T. Ohsaka, Youko Takahira, O. Hatozaki, & N. Oyama, 1989).

Crystal Structure Analysis

X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives contributes to the understanding of molecular architecture and the impact of sulfonate substitution on electrochemical and photochemical behaviors. These findings are critical for the design and optimization of functional materials in various technological applications (E. Gamag, Bm Peake, & J. Simpson, 1993).

Sensing Applications

The development of novel colorimetric receptors for fluoride ion sensing, incorporating anthraquinone as a chromogenic signaling subunit, illustrates the versatility of anthracene derivatives in sensor technology. These receptors exhibit selective sensing capabilities, highlighting the potential for environmental monitoring and analytical chemistry applications (D. Jose, D. Kumar, B. Ganguly, & Amitava Das, 2004).

Mechanism of Action

properties

IUPAC Name |

9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBFGQRFZOETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)

![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)

![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375100.png)

![Propyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B375103.png)

![dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375104.png)

![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)

![Propyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B375108.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B375112.png)

![(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B375117.png)